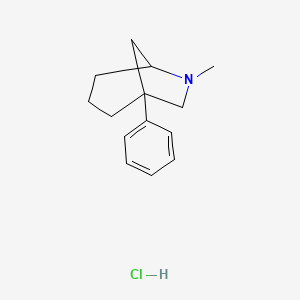
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide is a quaternary ammonium compound with a unique structure that includes a phenylmethyl group attached to a dihydroisoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the quaternization of 3,4-dihydroisoquinoline with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Starting Materials: 3,4-dihydroisoquinoline and benzyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: The 3,4-dihydroisoquinoline is dissolved in the solvent, and benzyl bromide is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the product is precipitated by adding a non-solvent such as diethyl ether. The precipitate is then filtered and washed to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium chloride, acetate, etc.
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated isoquinoline derivatives.
科学研究应用
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with cellular components. The compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit specific enzymes or receptors, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Benzylisoquinolinium Bromide: Similar structure but lacks the dihydroisoquinoline ring.
Phenylmethylisoquinolinium Chloride: Similar structure but with a chloride ion instead of bromide.
Tetrahydroisoquinolinium Compounds: Fully saturated isoquinoline ring.
Uniqueness
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its specific structure, which combines the properties of both the phenylmethyl and dihydroisoquinoline moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
84500-82-3 |
|---|---|
分子式 |
C16H16BrN |
分子量 |
302.21 g/mol |
IUPAC 名称 |
2-benzyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H16N.BrH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-9,13H,10-12H2;1H/q+1;/p-1 |
InChI 键 |
IFFBBCRSFUXBSQ-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+](=CC2=CC=CC=C21)CC3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)



![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)

![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)


![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)

![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)

